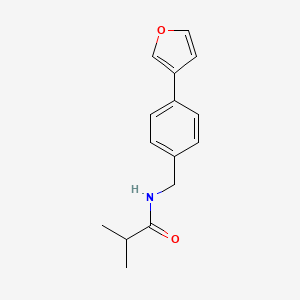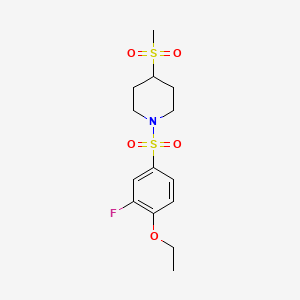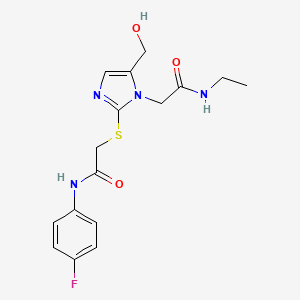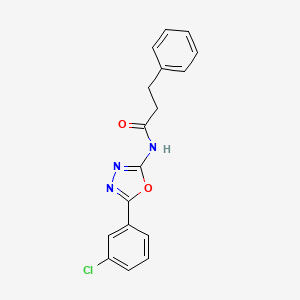![molecular formula C19H18ClNO3 B2909411 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(2-chlorophenyl)ethanone CAS No. 1790706-14-7](/img/structure/B2909411.png)
1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(2-chlorophenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(2-chlorophenyl)ethanone is a chemical compound that belongs to the family of cathinone derivatives. It is also known as N-ethylpentylone or ephylone. This compound has gained significant attention in the scientific community due to its potential applications in research.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for the compound involves the formation of the pyrrolidine ring followed by the introduction of the benzodioxole and chlorophenyl groups. The final step involves the addition of the ethanone group.
Starting Materials
4-bromo-2-chlorobenzene, benzo[d][1,3]dioxole, 1-pyrrolidinecarboxaldehyde, sodium hydride, 2-chloroacetophenone, acetic acid, sodium acetate, ethanol, diethyl ether, wate
Reaction
Step 1: Synthesis of 3-(benzo[d][1,3]dioxol-5-yl)pyrrolidine, a. Dissolve 1-pyrrolidinecarboxaldehyde (1.0 equiv) in ethanol and add sodium hydride (1.2 equiv)., b. Add benzo[d][1,3]dioxole (1.1 equiv) to the reaction mixture and stir at room temperature for 24 hours., c. Quench the reaction with water and extract the product with diethyl ether., d. Purify the product by column chromatography to obtain 3-(benzo[d][1,3]dioxol-5-yl)pyrrolidine., Step 2: Synthesis of 1-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-chlorobenzene, a. Dissolve 3-(benzo[d][1,3]dioxol-5-yl)pyrrolidine (1.0 equiv) in acetic acid and add sodium acetate (1.1 equiv)., b. Add 4-bromo-2-chlorobenzene (1.1 equiv) to the reaction mixture and stir at room temperature for 24 hours., c. Quench the reaction with water and extract the product with diethyl ether., d. Purify the product by column chromatography to obtain 1-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-chlorobenzene., Step 3: Synthesis of 1-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(2-chlorophenyl)ethanone, a. Dissolve 1-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-chlorobenzene (1.0 equiv) in ethanol and add sodium hydride (1.2 equiv)., b. Add 2-chloroacetophenone (1.1 equiv) to the reaction mixture and stir at room temperature for 24 hours., c. Quench the reaction with water and extract the product with diethyl ether., d. Purify the product by column chromatography to obtain 1-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(2-chlorophenyl)ethanone.
Mécanisme D'action
The mechanism of action of 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(2-chlorophenyl)ethanone involves the inhibition of the dopamine transporter and norepinephrine transporter. This results in an increase in the levels of dopamine and norepinephrine in the brain, which can lead to improved mood and reduced anxiety.
Effets Biochimiques Et Physiologiques
1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(2-chlorophenyl)ethanone has been found to have several biochemical and physiological effects. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which can lead to improved mood and reduced anxiety. This compound has also been found to increase heart rate and blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(2-chlorophenyl)ethanone in lab experiments include its potent inhibition of the dopamine transporter and norepinephrine transporter, which can lead to improved mood and reduced anxiety. However, the limitations of using this compound include its potential for abuse and the lack of information on its long-term effects.
Orientations Futures
There are several future directions for research on 1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(2-chlorophenyl)ethanone. These include studying its potential applications in treating depression and anxiety disorders, as well as its potential for abuse and addiction. Further research is also needed to determine the long-term effects of this compound on the brain and body.
Applications De Recherche Scientifique
1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(2-chlorophenyl)ethanone has been used in various scientific research studies. It has been found to be a potent inhibitor of the dopamine transporter and norepinephrine transporter. This compound has also been studied for its potential applications in treating depression and anxiety disorders.
Propriétés
IUPAC Name |
1-[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-2-(2-chlorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO3/c20-16-4-2-1-3-14(16)10-19(22)21-8-7-15(11-21)13-5-6-17-18(9-13)24-12-23-17/h1-6,9,15H,7-8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQHYSKDYWZBHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(2-chlorophenyl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(2,6-dimethylpiperidin-1-yl)ethyl]-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2909330.png)
![4-amino-N-[(2E)-azepan-2-ylidene]benzenesulfonamide](/img/structure/B2909331.png)
![Benzo[d][1,3]dioxol-5-yl(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2909333.png)

![6-((tetrahydrofuran-2-yl)methyl)-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2909338.png)

![N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)furan-2-carboxamide](/img/structure/B2909342.png)

![2-Methoxy-1-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2909344.png)
![N-[(2-chlorophenyl)methyl]-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide](/img/structure/B2909347.png)
![[3-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B2909348.png)
![N-(4-fluorobenzyl)-N-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2909349.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2909350.png)